Benzenamine, 4-chloro-N-(3-pyridinylmethylene)-
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Overview
Description
Benzenamine, 4-chloro-N-(3-pyridinylmethylene)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with an amine group, a chlorine atom, and a pyridinylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-chloro-N-(3-pyridinylmethylene)- typically involves the condensation of 4-chlorobenzenamine with 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-chloro-N-(3-pyridinylmethylene)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-chloro-N-(3-pyridinylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or hydroxylamine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Benzenamine, 4-chloro-N-(3-pyridinylmethylene)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Benzenamine, 4-chloro-N-(3-pyridinylmethylene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and the molecular target .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-chloro-N-(2-pyridinylmethylene)
- Benzenamine, 3-chloro-N-(4-pyridinylmethylene)
- Benzenamine, 3-chloro-4-methyl
Uniqueness
Benzenamine, 4-chloro-N-(3-pyridinylmethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atom and the pyridinylmethylene group can significantly influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
41855-64-5 |
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Molecular Formula |
C12H9ClN2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C12H9ClN2/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-9H |
InChI Key |
JUFHEWBGUFHGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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